molecular formula C9H9ClN2O2 B6611146 methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate CAS No. 2287289-75-0

methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B6611146
CAS No.: 2287289-75-0
M. Wt: 212.63 g/mol
InChI Key: QTELQRZIXLIVCX-UHFFFAOYSA-N
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Description

Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a pyrazine derivative. One common method includes the reaction of 5-chloropyrazine-2-carboxylic acid with diazomethane to form the cyclopropane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-chloropyrazine-2-carboxylic acid.

    Reduction: Formation of methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-methanol.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(5-chloropyrimidin-2-yl)cyclopropane-1-carboxylate
  • Methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring and the presence of a cyclopropane carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-14-8(13)9(2-3-9)6-4-12-7(10)5-11-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTELQRZIXLIVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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